3-Ethynyl-2-methoxypyridin-4-amine

Lipophilicity Drug design Physicochemical property

3-Ethynyl-2-methoxypyridin-4-amine (CAS 1824109-02-5) is a disubstituted aminopyridine bearing a C3-ethynyl and a C2-methoxy group. It belongs to the class of heteroaromatic building blocks extensively employed in medicinal chemistry and chemical biology.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B15224314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-2-methoxypyridin-4-amine
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1C#C)N
InChIInChI=1S/C8H8N2O/c1-3-6-7(9)4-5-10-8(6)11-2/h1,4-5H,2H3,(H2,9,10)
InChIKeyDCTUSGBYKFPIDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethynyl-2-methoxypyridin-4-amine: A Synthon for Molecular Design and Procurement Decision


3-Ethynyl-2-methoxypyridin-4-amine (CAS 1824109-02-5) is a disubstituted aminopyridine bearing a C3-ethynyl and a C2-methoxy group. It belongs to the class of heteroaromatic building blocks extensively employed in medicinal chemistry and chemical biology. Key physicochemical properties include a molecular weight of 148.16 g/mol, a predicted logP of 0.65, and a topological polar surface area (TPSA) of 48.14 Ų . Commercially, it is offered at a purity of 98% .

Why Generic Substitution Fails for 3-Ethynyl-2-methoxypyridin-4-amine


Simple replacement with 3-ethynylpyridin-4-amine or 2-methoxypyridin-4-amine introduces substantial changes in lipophilicity, hydrogen-bonding capacity, and molecular weight that alter both reactivity and physicochemical behavior. As demonstrated below, the combined ethynyl-methoxy substitution pattern confers a logP that is 0.57 units higher than the non-methoxylated analog and 0.29 units higher than the non-ethynylated analog . These differences directly impact solubility, membrane permeability, and chromatographic retention—parameters critical for reproducible synthesis and biological profiling.

Quantitative Differentiation Evidence for 3-Ethynyl-2-methoxypyridin-4-amine


Lipophilicity (logP) Versus Closest Analogs

The target compound exhibits a predicted logP of 0.65 , which is 0.57 logP units higher than 3-ethynylpyridin-4-amine (logP 0.08) and 0.29 logP units higher than 2-methoxypyridin-4-amine (logP 0.36) [1]. This increased lipophilicity, driven by the simultaneous presence of the methoxy and ethynyl substituents, predicts higher membrane permeability and altered solubility profiles.

Lipophilicity Drug design Physicochemical property

Purity Profile: 98% Minimum Purity for Reproducible Synthesis

The commercial spec of 3-ethynyl-2-methoxypyridin-4-amine is 98% purity , compared with 95% purity for 3-ethynylpyridin-4-amine from a major supplier . This 3% absolute purity difference reduces the burden of unknown impurity carry-through in multi-step sequences, particularly when the amine is used as a nucleophile or in metal-catalyzed cross-couplings.

Purity Reproducibility Procurement

Hydrogen-Bond Acceptor Count: Tuning Molecular Recognition

The target compound possesses three hydrogen-bond acceptors (pyridine N, methoxy O, amino N) versus two acceptors for 3-ethynylpyridin-4-amine (pyridine N and amino N) . The additional methoxy oxygen provides an extra H-bond acceptor site, which can contribute to binding affinity in kinase hinge regions or enable bidentate metal coordination.

Hydrogen bonding Molecular recognition Inhibitor design

Recommended Application Scenarios for 3-Ethynyl-2-methoxypyridin-4-amine


Kinase Inhibitor Library Synthesis Requiring Balanced Lipophilicity

With a logP of 0.65, this aminopyridine scaffold provides a balanced lipophilicity window suitable for CNS and non-CNS kinase targets. The 0.57 logP increase over 3-ethynylpyridin-4-amine can improve cell permeability without reaching the lipophilic ceiling that often triggers hERG or promiscuity flags .

Click Chemistry and Bioconjugation with Enhanced Solubility Handling

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the methoxy and amino groups improve aqueous solubility relative to simple ethynylpyridines. The 98% purity ensures reliable stoichiometry in bioconjugation workflows where excess reagent must be minimized .

PROTAC Linker and ADC Payload Precursor

The three H-bond acceptors and moderate logP make this compound an attractive entry point for PROTAC linker synthesis, where the amino group can be elaborated into a variety of conjugating handles. Its differentiated physicochemical profile helps fine-tune the overall properties of heterobifunctional degraders .

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